Cas no 21198-23-2 (4-(B-Phenethyl)-3-thiosemicarbazide)

21198-23-2 structure
Nome del prodotto:4-(B-Phenethyl)-3-thiosemicarbazide
Numero CAS:21198-23-2
MF:C9H13N3S
MW:195.284620046616
MDL:MFCD00060594
CID:287604
PubChem ID:2305793
4-(B-Phenethyl)-3-thiosemicarbazide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Hydrazinecarbothioamide,N-(2-phenylethyl)-
- 4-(BETA-PHENETHYL)-3-THIOSEMICARBAZIDE
- N-(1-Phenylethyl)hydrazinecarbothioamide
- 1-amino-3-(2-phenylethyl)thiourea
- 4-(B-Phenethyl)-3-thiosemicarbazide
- EN300-03805
- CCG-252
- HMS2739D24
- N-phenethylhydrazinecarbothioamide
- 3-amino-1-(2-phenylethyl)thiourea
- DTXSID70367950
- CHEBI:195045
- NS00016596
- CS-0219357
- Z56828395
- 21198-23-2
- Maybridge1_005810
- NSC-211411
- N1-Phenethylhydrazine-1-carbothioamide
- 4-(ss-Phenethyl)-3-thiosemicarbazide
- MLS001006800
- 1-azanyl-3-(2-phenylethyl)thiourea
- HMS558A02
- CHEMBL1423790
- SMR000349690
- 1-amino-3-phenethyl-thiourea
- Oprea1_010943
- 3-amino-1-[2-phenylethyl]thiourea
- AKOS000116170
- FT-0682184
- cid_2305793
- MFCD00060594
- NSC211411
- N-(2-Phenylethyl)hydrazinecarbothioamide
- SCHEMBL1968541
- N-(2-Phenylethyl)hydrazinecarbothioamide #
- 4-phenylethyl-3-thiosemicarbazide
- BDBM96705
- Semicarbazide, 4-phenethyl-3-thio-
-
- MDL: MFCD00060594
- Inchi: InChI=1S/C9H13N3S/c10-12-9(13)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13)
- Chiave InChI: OBHWDZDVKIOZLQ-UHFFFAOYSA-N
- Sorrisi: NNC(NC(C1=CC=CC=C1)C)=S
Proprietà calcolate
- Massa esatta: 195.08300
- Massa monoisotopica: 195.083018
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 155
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 82.2
Proprietà sperimentali
- Densità: 1.183
- Punto di fusione: 112 °C
- Punto di ebollizione: 336°Cat760mmHg
- Punto di infiammabilità: 157°C
- Indice di rifrazione: 1.626
- PSA: 82.17000
- LogP: 2.04900
4-(B-Phenethyl)-3-thiosemicarbazide Informazioni sulla sicurezza
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26; S36/37/39
- Classe di pericolo:IRRITANT
- Frasi di rischio:R20/21/22; R36/37/38
4-(B-Phenethyl)-3-thiosemicarbazide Dati doganali
- CODICE SA:2930909090
- Dati doganali:
Codice doganale cinese:
2930909090Panoramica:
2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
4-(B-Phenethyl)-3-thiosemicarbazide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-03805-2.5g |
3-amino-1-(2-phenylethyl)thiourea |
21198-23-2 | 95.0% | 2.5g |
$58.0 | 2025-02-21 | |
Enamine | EN300-03805-10.0g |
3-amino-1-(2-phenylethyl)thiourea |
21198-23-2 | 95.0% | 10.0g |
$220.0 | 2025-02-21 | |
Enamine | EN300-03805-5.0g |
3-amino-1-(2-phenylethyl)thiourea |
21198-23-2 | 95.0% | 5.0g |
$111.0 | 2025-02-21 | |
TRC | P400425-250mg |
4-(B-Phenethyl)-3-thiosemicarbazide |
21198-23-2 | 250mg |
$ 50.00 | 2022-06-03 | ||
TRC | P400425-500mg |
4-(B-Phenethyl)-3-thiosemicarbazide |
21198-23-2 | 500mg |
$ 65.00 | 2022-06-03 | ||
Enamine | EN300-03805-0.5g |
3-amino-1-(2-phenylethyl)thiourea |
21198-23-2 | 95.0% | 0.5g |
$21.0 | 2025-02-21 | |
Aaron | AR00C1WR-250mg |
4-(beta-Phenethyl)-3-thiosemicarbazide |
21198-23-2 | 95% | 250mg |
$52.00 | 2025-02-12 | |
Aaron | AR00C1WR-2.5g |
4-(beta-Phenethyl)-3-thiosemicarbazide |
21198-23-2 | 95% | 2.5g |
$105.00 | 2025-02-12 | |
Enamine | EN013-7228-10g |
3-amino-1-(2-phenylethyl)thiourea |
21198-23-2 | 96% | 10g |
$220.0 | 2023-10-28 | |
Enamine | EN013-7228-0.25g |
3-amino-1-(2-phenylethyl)thiourea |
21198-23-2 | 96% | 0.25g |
$19.0 | 2023-10-28 |
4-(B-Phenethyl)-3-thiosemicarbazide Letteratura correlata
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
21198-23-2 (4-(B-Phenethyl)-3-thiosemicarbazide) Prodotti correlati
- 79-19-6(aminothiourea)
- 2680768-57-2(8-(2,2,2-Trifluoroacetyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid)
- 2253984-97-1([S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide)
- 929403-05-4(9-(2-fluorophenyl)-3-(4-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)
- 1262012-36-1(6-Chloro-4'-(trifluoromethoxy)biphenyl-3-acrylic acid)
- 898441-20-8(N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide)
- 1075178-33-4(3-(3-bromo-5-fluorophenyl)-3-hydroxypropanenitrile)
- 6645-45-0(2-Amino-3-hydroxy-4-methylpentanoic Acid)
- 858757-44-5(3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate)
- 2138228-29-0(8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:21198-23-2)4-(B-Phenethyl)-3-thiosemicarbazide

Purezza:99%
Quantità:25g
Prezzo ($):403.0